molecular formula C12H16O2S B090847 2-cyclohexyl-2-thiophen-3-ylacetic acid CAS No. 16199-74-9

2-cyclohexyl-2-thiophen-3-ylacetic acid

Cat. No.: B090847
CAS No.: 16199-74-9
M. Wt: 224.32 g/mol
InChI Key: OEEPFYFKBOUIEZ-UHFFFAOYSA-N
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Description

Alpha-Cyclohexylthiophen-3-acetic acid: is an organic compound with the molecular formula C12H16O2S. It is characterized by a cyclohexyl group attached to a thiophene ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-2-thiophen-3-ylacetic acid typically involves the reaction of cyclohexylthiophene with acetic acid under specific conditions. The process may include steps such as:

    Cyclohexylation of Thiophene:

    Acetylation: The cyclohexylthiophene is then reacted with acetic acid or its derivatives to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyclohexylthiophen-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alcohols or amines for esterification or amidation reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-Cyclohexylthiophen-3-acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-2-thiophen-3-ylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Alpha-Cyclohexylthiophen-3-acetic acid can be compared with other similar compounds, such as:

    Cyclohexylthiophene: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.

    Thiopheneacetic Acid: Lacks the cyclohexyl group, leading to variations in its biological activity and applications.

    Cyclohexylacetic Acid:

The uniqueness of 2-cyclohexyl-2-thiophen-3-ylacetic acid lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-cyclohexyl-2-thiophen-3-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c13-12(14)11(10-6-7-15-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEPFYFKBOUIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936621
Record name Cyclohexyl(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16199-74-9
Record name α-Cyclohexyl-3-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16199-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclohexylthiophen-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016199749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyclohexylthiophen-3-acetic acid
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